molecular formula C13H10O3S B6399377 4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid CAS No. 1261904-26-0

4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid

Cat. No.: B6399377
CAS No.: 1261904-26-0
M. Wt: 246.28 g/mol
InChI Key: GCQNQGRZNSEWPI-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a formyl group (–CHO) attached to the thiophene ring and a methylbenzoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.

Properties

IUPAC Name

4-(5-formylthiophen-2-yl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQNQGRZNSEWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689494
Record name 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-26-0
Record name 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromothiophene-2-carbaldehyde and 3-methylbenzoic acid.

    Coupling Reaction: The bromothiophene derivative undergoes a coupling reaction with a boronic acid derivative in the presence of a palladium catalyst (e.g., Xphos-Pd-G2) and a base (e.g., K3PO4·7H2O).

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: 4-(5-Carboxythiophen-2-YL)-3-methylbenzoic acid.

    Reduction: 4-(5-Hydroxymethylthiophen-2-YL)-3-methylbenzoic acid.

    Substitution: Various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other materials.

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, while the thiophene ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-2-thiopheneboronic acid: Another thiophene derivative with a formyl group, used in organic synthesis.

    3-Methylthiophene-2-carboxylic acid: A related compound with a carboxylic acid group instead of a formyl group.

    2-Formylbenzoic acid: A benzene derivative with a formyl group, lacking the thiophene ring.

Uniqueness

4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid is unique due to the combination of the thiophene ring and the methylbenzoic acid moiety. This structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

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